molecular formula C19H25BN4O4 B1241208 [3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid

[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid

Cat. No. B1241208
M. Wt: 384.2 g/mol
InChI Key: GXJABQQUPOEUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid is a phenylalanine derivative.

Scientific Research Applications

Synthesis and Isotope Labeling

3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid, known as bortezomib, has been synthesized in various isotopically labeled forms for scientific research. A study by Li et al. (2007) details the synthesis of [D2]bortezomib, a proteasome inhibitor, along with other isotopically labeled forms like [13C9]bortezomib, [D5]bortezomib, and [D1]bortezomib. The synthesis involved key steps like the formation of isobutyryl boronic acid via a Grignard reaction and the preparation of chiral chloride using the Matteson reaction (Li et al., 2007).

Stability and Degradation Studies

Bolognese et al. (2009) investigated the degradation of bortezomib under clinical conditions, revealing its stability and degradation products. The study focused on the stability of commercial bortezomib, especially concerning its boronic moiety, under common storage conditions. The findings indicated that the drug remains stable for a week under these conditions, with slow oxidative deboronation occurring over time, leading to partial inactivation of the product (Bolognese et al., 2009).

Synthesis of Related Compounds

Research has also been conducted on the synthesis of related compounds, exploring different chemical structures and reactions. For instance, Zhang Yu-jua (2013) synthesized a compound starting from 1H-pyrazole, which involved steps like methylation and condensation with pinacol, demonstrating the diverse chemical transformations possible with pyrazole derivatives (Zhang Yu-jua, 2013).

properties

IUPAC Name

[3-methyl-1-[[3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJABQQUPOEUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861459
Record name N-(1-Borono-3-methylbutyl)-Nalpha-(pyrazine-2-carbonyl)phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid
Reactant of Route 2
[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid
Reactant of Route 3
[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid
Reactant of Route 4
[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid
Reactant of Route 5
[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid
Reactant of Route 6
[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid

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